

2,3,4,5-Tetrafluoro-6-iodobenzoic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

<i>Compound of Interest</i>	
Compound Name:	2,3,4,5-Tetrafluoro-6-iodobenzoic acid
Cat. No.:	B3039490

[Get Quote](#)

An In-depth Technical Guide to **2,3,4,5-Tetrafluoro-6-iodobenzoic Acid**: Properties, Synthesis, and Applications

Introduction

2,3,4,5-Tetrafluoro-6-iodobenzoic acid is a highly functionalized aromatic compound that has emerged as a critical building block in advanced chemical synthesis. Its unique substitution pattern, featuring a dense array of electron-withdrawing fluorine atoms, an acidic carboxyl group, and a reactive iodine atom, imparts a combination of stability and versatile reactivity. This guide offers a comprehensive overview of its chemical properties, synthetic utility, and key applications, providing researchers, scientists, and drug development professionals with the technical insights necessary to leverage this powerful synthetic intermediate. Primarily utilized in medicinal chemistry and materials science, its structure is pivotal for introducing fluorinated moieties into complex molecules, often enhancing metabolic stability and bioavailability in pharmaceutical candidates.[\[1\]](#)

Core Physicochemical and Safety Profile

The compound is typically a white to off-white solid, requiring refrigerated storage to maintain its integrity.[\[2\]](#)[\[3\]](#) Its highly fluorinated nature significantly influences its physical and chemical characteristics.

Table 1: Physicochemical Properties

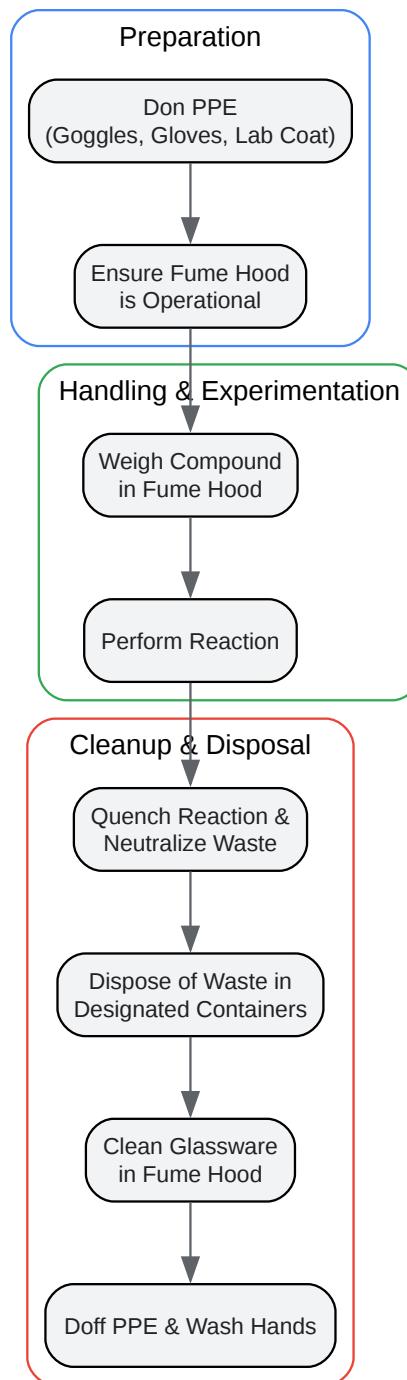
Property	Value	Source
CAS Number	110625-15-5	[2]
Molecular Formula	C ₇ HF ₄ IO ₂	[2] [4]
Molecular Weight	319.98 g/mol	[2] [4]
Appearance	White to off-white solid	[2]
Purity	>95-98%	[2] [3]
Storage Temperature	Refrigerator	[3]
IUPAC Name	2,3,4,5-tetrafluoro-6-iodobenzoic acid	[3] [4]

Safety and Handling

Proper handling of **2,3,4,5-Tetrafluoro-6-iodobenzoic acid** is essential due to its hazardous nature. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), are mandatory.

Table 2: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
GHS07	Warning	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.


Data sourced from Sigma-Aldrich and Fluorochem safety data sheets.[\[3\]](#)[\[5\]](#)

Recommended Handling Protocol:

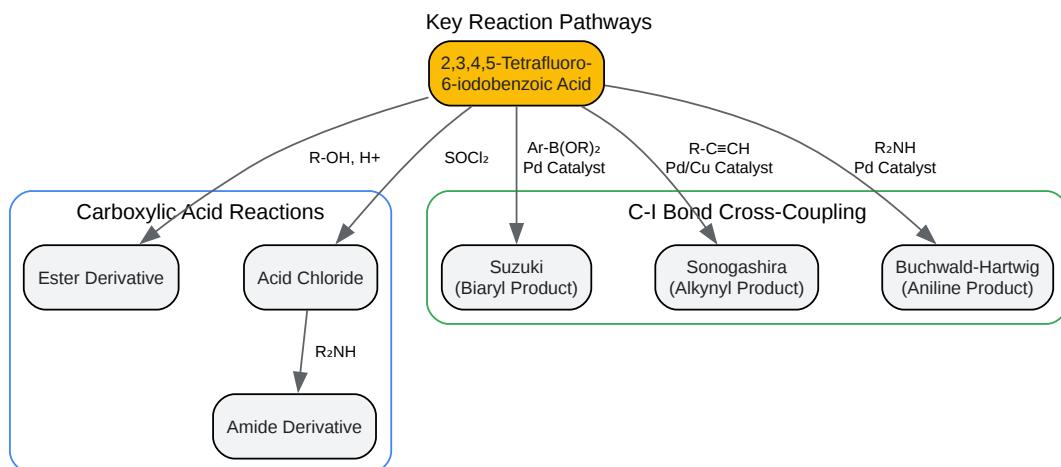
- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[5\]](#)
- Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield meeting EN166 standards.[6]
- Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. [6] Dispose of contaminated gloves after use.[5]
- Respiratory Protection: Under normal use with adequate ventilation, no respiratory protection is needed. If dust is generated, a particle filter respirator is recommended.[6][7]
- Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5][8]
- Storage: Keep containers tightly sealed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][6]

Workflow: Safe Handling of 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid

[Click to download full resolution via product page](#)

Caption: Standard laboratory workflow for safely handling hazardous chemical compounds.


Reactivity and Synthetic Utility

The synthetic value of **2,3,4,5-Tetrafluoro-6-iodobenzoic acid** stems from two primary reactive sites: the carboxylic acid group and the carbon-iodine (C-I) bond. The heavily fluorinated aromatic ring is relatively inert to electrophilic substitution but activates the C-I bond for various transformations.

- Carboxylic Acid Group: The -COOH group undergoes standard transformations, such as esterification, conversion to acid chlorides, and amide bond formation. These reactions provide a handle for linking the fluorinated ring to other molecular scaffolds.
- Carbon-Iodine Bond: The C-I bond is the key to the molecule's utility as a building block. The iodine atom serves as a versatile leaving group, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality is particularly valuable for cross-coupling reactions, making it a cornerstone for constructing complex molecules in medicinal chemistry.[\[1\]](#)

Key Cross-Coupling Reactions:

- Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
- Heck Coupling: Reaction with alkenes.
- Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.

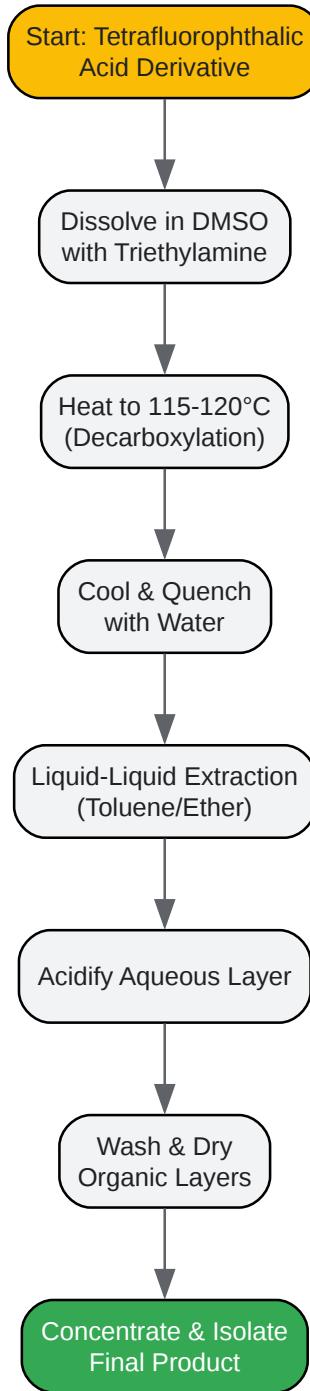
[Click to download full resolution via product page](#)

Caption: Major reaction pathways for **2,3,4,5-Tetrafluoro-6-iodobenzoic acid**.

Synthesis Protocols

The synthesis of polyhalogenated benzoic acids often involves multi-step sequences starting from commercially available materials. One documented approach involves the decarboxylation of a tetrafluorophthalic acid precursor. While multiple routes exist, including those starting from tetrachlorophthalic anhydride, the following protocol is based on a method described for the analogous non-iodinated compound, which illustrates the core decarboxylation step.[9][10][11]

Exemplary Synthesis: Decarboxylation of Tetrafluorophthalic Acid


This protocol outlines a general procedure for the selective removal of one carboxyl group from a phthalic acid derivative, a common strategy in this area of chemistry.

Step-by-Step Methodology:

- Reaction Setup: To a two-liter flask, add the starting material, 3,4,5,6-Tetrafluorophthalic acid (58 g).[9]
- Solvent Addition: Add dimethyl sulfoxide (230 ml) followed by triethylamine (11.5 ml).[9]
- Heating: Heat the mixture with stirring to 115-120°C over a 20-minute period and maintain this temperature for an additional 35-40 minutes.[9]
- Workup - Quenching and Extraction: Cool the reaction mixture with an ice bath. Add demineralized water (580 ml), n-butyl ether (250 ml), and toluene (350 ml).[9]
- Acidification: Cautiously add 99% sulfuric acid (3.5 ml) with continuous stirring and cooling. [9]
- Phase Separation: Separate the layers and extract the aqueous layer twice with toluene (580 ml and 290 ml portions).[9]
- Washing: Wash the combined organic layers with three 150 ml portions of 2% aqueous sulfuric acid.[9]
- Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (60 g). Add activated carbon (11.5 g, e.g., Darco S-51) and filter the mixture.[9]
- Isolation: Concentrate the filtrate under reduced pressure. Dry the resulting solid under vacuum at 50-60°C for seven hours to yield the final product.[9]

This protocol is adapted from a synthesis of 2,3,4,5-tetrafluorobenzoic acid and serves as an illustrative example of the decarboxylation step.

Synthetic Workflow Example

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis via decarboxylation.

Core Applications in Research and Development

The unique structural features of **2,3,4,5-Tetrafluoro-6-iodobenzoic acid** make it an invaluable intermediate in several high-value sectors.

- **Pharmaceutical Synthesis:** Its primary application is in the synthesis of pharmaceuticals. Fluorine substitution is a widely used strategy in drug design to modulate properties like metabolic stability, lipophilicity, and binding affinity. This compound serves as a key intermediate for certain fluoroquinolone antibacterials and other complex active pharmaceutical ingredients (APIs).^{[1][12]} The iodine handle allows for its facile incorporation into drug scaffolds via cross-coupling chemistry.^[1]
- **Agrochemicals:** Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides.^{[1][12]} This building block is used in the development of new crop protection agents.^[12]
- **Functional Materials and Polymers:** The high fluorine content can impart desirable properties such as thermal stability and specific electronic characteristics.^[1] This makes it a useful monomer or intermediate in the preparation of specialty polymers and functional materials for advanced technological applications, including liquid crystals.^{[1][12]}

Conclusion

2,3,4,5-Tetrafluoro-6-iodobenzoic acid is a synthetically versatile and highly valuable chemical intermediate. Its dense fluorination provides metabolic stability, while the orthogonal reactivity of its carboxylic acid and iodo functionalities allows for its strategic incorporation into a wide array of complex molecules. For researchers in drug discovery, agrochemical development, and materials science, a thorough understanding of its properties, reactivity, and handling requirements is crucial for unlocking its full synthetic potential. Its continued use as a key building block underscores the critical role of fluorination chemistry in modern molecular design and innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,4,5-Tetrafluoro-6-iodobenzoic Acid [myskinrecipes.com]
- 2. 2,3,4,5-Tetrafluoro-6-iodobenzoic acid | CymitQuimica [cymitquimica.com]
- 3. 2,3,4,5-Tetrafluoro-6-iodobenzoic acid | 110625-15-5 [sigmaaldrich.com]
- 4. 2,3,4,5-Tetrafluoro-6-iodobenzoic acid | C7HF4IO2 | CID 13704753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 2,3,4,5-Tetrafluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. CN1201779A - Preparation of 2,3,4,5-tetrafluorobenzoic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. innospk.com [innospk.com]
- To cite this document: BenchChem. [2,3,4,5-Tetrafluoro-6-iodobenzoic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3039490#2-3-4-5-tetrafluoro-6-iodobenzoic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com